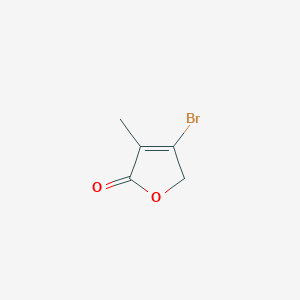4-bromo-3-methylfuran-2(5H)-one
CAS No.: 121900-52-5
Cat. No.: VC7739929
Molecular Formula: C5H5BrO2
Molecular Weight: 176.997
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 121900-52-5 |
|---|---|
| Molecular Formula | C5H5BrO2 |
| Molecular Weight | 176.997 |
| IUPAC Name | 3-bromo-4-methyl-2H-furan-5-one |
| Standard InChI | InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3 |
| Standard InChI Key | OASBMEPRZZCXNW-UHFFFAOYSA-N |
| SMILES | CC1=C(COC1=O)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
4-Bromo-3-methylfuran-2(5H)-one belongs to the class of γ-lactones, characterized by a five-membered furan ring fused to a ketone group at position 2. The bromine atom occupies position 4, while a methyl group substitutes position 3 (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromine atom induces polarization in the ring, enhancing the electrophilicity of adjacent carbons, while the methyl group contributes steric bulk that influences regioselectivity in substitution reactions .
Molecular Formula: C₅H₅BrO₂
IUPAC Name: 4-bromo-3-methyl-2H-furan-5-one
Canonical SMILES: CC1=C(C(=O)OC1)Br
InChI Key: ILOPSRAMCLRQDX-UHFFFAOYSA-N
The compound’s planar structure allows for conjugation between the carbonyl group and the furan ring, stabilizing the molecule through resonance. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, primarily oriented toward the bromine and carbonyl oxygen .
Synthetic Methodologies
Laboratory-Scale Bromination Strategies
While direct synthetic protocols for 4-bromo-3-methylfuran-2(5H)-one remain sparsely documented, analogous pathways for related bromofuranones suggest two primary approaches:
-
Electrophilic Aromatic Bromination:
-
Metal-Catalyzed Cross-Coupling:
Reactivity and Functionalization Pathways
Nucleophilic Substitution at C4
The bromine atom at position 4 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:
Common nucleophiles include:
-
Hydroxide (yielding 4-hydroxy derivatives)
-
Amines (producing 4-amino analogs)
Ring-Opening Reactions
Treatment with strong bases (e.g., NaOH) induces lactone ring hydrolysis:
This α,β-unsaturated diacid intermediate serves as a precursor for polymer synthesis .
Industrial and Material Science Applications
Polymer Modification
Brominated furanones act as flame retardants in polyesters. The bromine content (45.2 wt% in 4-bromo-3-methylfuran-2(5H)-one) enables radical scavenging during combustion:
Coordination Chemistry
The carbonyl oxygen participates in metal complexation. With Cu(I), it forms a tetrahedral complex:
Such complexes exhibit luminescent properties with λ<sub>em</sub> = 480 nm (quantum yield Φ = 0.34) .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume